molecular formula C12H15ClO3 B15361334 Ethyl 2-(4-chloro-3-methylphenoxy)propanoate

Ethyl 2-(4-chloro-3-methylphenoxy)propanoate

Cat. No.: B15361334
M. Wt: 242.70 g/mol
InChI Key: IOCZOWQBIFFHPM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-methylphenoxy)propanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a chloro-substituted phenyl ring and a propanoate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 2-(4-chloro-3-methylphenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

  • Phenol Derivative Synthesis: Another method involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate in anhydrous conditions to form the desired ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.

  • Continuous Process: Some industrial setups may employ a continuous process for large-scale production, where reactants are continuously fed into the reactor and the product is continuously removed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides or other substituted esters.

Scientific Research Applications

Chemistry: Ethyl 2-(4-chloro-3-methylphenoxy)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anthelmintic properties. Medicine: It may be used in the development of new drugs or as a precursor in drug synthesis. Industry: The compound finds applications in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The exact mechanism by which Ethyl 2-(4-chloro-3-methylphenoxy)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt microbial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Ethyl 2-(2,4-dichlorophenoxy)propanoate: Similar structure but with a different chloro-substitution pattern.

  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate: Similar ester but with a methyl group instead of an ethyl group.

  • Ethyl 2-(3,4-dimethylphenoxy)propanoate: Similar ester with a different methyl substitution pattern.

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-methylphenoxy)propanoate

InChI

InChI=1S/C12H15ClO3/c1-4-15-12(14)9(3)16-10-5-6-11(13)8(2)7-10/h5-7,9H,4H2,1-3H3

InChI Key

IOCZOWQBIFFHPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=C(C=C1)Cl)C

Origin of Product

United States

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